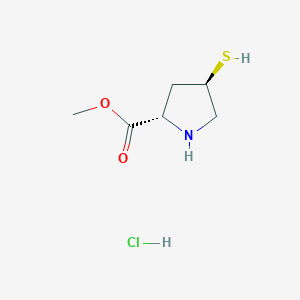
4-(Trifluoromethoxy)cyclohexanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
4-(Trifluoromethoxy)cyclohexanecarbaldehyde has many applications in scientific research. It is used in the synthesis of pharmaceuticals, fragrances, and dyes. It is also used as a reagent in organic synthesis, as a catalyst in the polymerization of vinyl chloride, and as a precursor to other compounds. Additionally, it is used in the synthesis of heterocyclic compounds and as a starting material for the preparation of cyclic ethers.
Mécanisme D'action
4-(Trifluoromethoxy)cyclohexanecarbaldehyde acts as a reagent in organic synthesis, catalyzing the formation of covalent bonds between two molecules. The reaction proceeds through a nucleophilic substitution mechanism, in which the trifluoromethyl group of this compound acts as the nucleophile. The reaction is reversible, and the product can be isolated by distillation or chromatography.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects in humans or animals. It is not known to be toxic or carcinogenic, and it is not classified as a hazardous substance.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(Trifluoromethoxy)cyclohexanecarbaldehyde in laboratory experiments is its low cost and availability. It is also relatively easy to handle, as it is volatile and has a low boiling point. The main limitation is that it is a volatile liquid, so it must be handled with care. Additionally, it is flammable, so it should not be used in the presence of open flames or sparks.
Orientations Futures
In the future, 4-(Trifluoromethoxy)cyclohexanecarbaldehyde could be used to synthesize more complex molecules, such as heterocyclic compounds. It could also be used as a catalyst in the polymerization of vinyl chloride, and as a precursor to other compounds. Additionally, it could be used in the synthesis of pharmaceuticals, fragrances, and dyes. Finally, it could be used in the synthesis of cyclic ethers, which could be used in the development of new materials.
Méthodes De Synthèse
4-(Trifluoromethoxy)cyclohexanecarbaldehyde is synthesized by the reaction of trifluoromethanesulfonic acid with cyclohexanecarboxylic acid. This reaction is conducted in a solvent such as acetonitrile or dimethylformamide. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-10 bar. The product is then purified by distillation or chromatography.
Safety and Hazards
The safety data sheet for similar compounds like 4-(Trifluoromethoxy)benzoyl chloride and 4-(Trifluoromethoxy)benzyl bromide indicates that these compounds can cause severe skin burns and eye damage . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-(trifluoromethoxy)cyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHCJQJEYRNQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210841 |
Source


|
| Record name | Cyclohexanecarboxaldehyde, 4-(trifluoromethoxy)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2231664-55-2 |
Source


|
| Record name | Cyclohexanecarboxaldehyde, 4-(trifluoromethoxy)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)










